E7449

Übersicht

Beschreibung

E7449 ist ein oral bioverfügbarer, niedermolekularer Inhibitor, der die enzymatische Aktivität von Poly(ADP-Ribosyl) Polymerase 1 und Poly(ADP-Ribosyl) Polymerase 2 angreift. Er inhibiert auch Tankyrase 1 und Tankyrase 2, wichtige Regulatoren der kanonischen Wnt/β-Catenin-Signalgebung . Dieser Wirkstoff hat sich als vielversprechend für die Behandlung von Tumoren mit Defekten in der DNA-Reparatur erwiesen und wurde in klinischen Studien auf seine Wirksamkeit und Sicherheit untersucht .

Wirkmechanismus

Target of Action

E7449 primarily targets Poly (ADP-ribose) Polymerase 1 (PARP1) and Poly (ADP-ribose) Polymerase 2 (PARP2) . These enzymes play a crucial role in DNA repair and genomic stability . Additionally, this compound also inhibits tankyrase 1 and 2 (TNKS1 and 2) , which are regulators of the canonical Wnt/β-catenin signaling pathway .

Mode of Action

This compound inhibits the enzymatic activity of PARP1 and PARP2 . It also traps PARP1 onto damaged DNA, a mechanism that has been shown to augment cytotoxicity . This dual action impairs DNA repair, making cells more susceptible to DNA damage .

Biochemical Pathways

This compound affects two main biochemical pathways: the DNA repair pathway and the Wnt/β-catenin signaling pathway . By inhibiting PARP1 and PARP2, this compound impairs the base excision repair (BER) pathway, leading to an accumulation of DNA damage . On the other hand, by inhibiting TNKS1 and TNKS2, this compound antagonizes the Wnt/β-catenin signaling pathway .

Pharmacokinetics

The pharmacokinetics of this compound involve dose-dependent binding to chromatin . The maximum tolerated dose (MTD) of this compound was determined to be 600 mg/day . At this dose, this compound treatment was associated with substantial and sustained dose-dependent PARP inhibition .

Result of Action

The inhibition of PARP1 and PARP2 by this compound leads to impaired DNA repair, which can potentiate the cytotoxicity of both radiotherapy and chemotherapy . As a single agent, this compound has significant antitumor activity in BRCA-deficient xenografts . Additionally, this compound’s inhibition of the Wnt/β-catenin signaling pathway results in altered expression of Wnt target genes .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of food. For instance, peak this compound plasma concentrations were delayed by 2 hours in fed patients compared with fasted patients . Furthermore, the efficacy of this compound can be affected by the expression levels of certain proteins in cancer cells, such as P-glycoprotein (P-gp) .

Biochemische Analyse

Biochemical Properties

E7449 inhibits the enzymatic activity of PARP1 and PARP2 .

Cellular Effects

This compound has shown significant antitumor activity in BRCA-deficient xenografts . It also inhibited Wnt/β-catenin signaling in colon cancer cell lines, likely through TNKS inhibition .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting PARP enzymatic activity and additionally trapping PARP1 onto damaged DNA . This mechanism has been shown to augment cytotoxicity .

Temporal Effects in Laboratory Settings

This compound has shown to have a pharmacodynamic effect on Wnt target genes observed in tumors . It lacked single agent antitumor activity in vivo .

Dosage Effects in Animal Models

In an in vivo survival model of acute myeloid leukemia (AML), daily dosing of this compound at 100 mg/kg resulted in statistically significant anticancer activity . This decrease in leukemic load also translated into a statistically significant survival benefit in this compound treated mice .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to DNA repair and Wnt/β-catenin signaling .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that this compound is not a substrate for P-glycoprotein (P-gp) transport .

Subcellular Localization

Given its role as a PARP inhibitor, it is likely to be found in the nucleus where PARP1 and PARP2 exert their functions in DNA repair .

Vorbereitungsmethoden

Die Synthese von E7449 erfolgt in mehreren Schritten:

Erste Reaktion: Chloroacetonitril wird zu einer Lösung von 4N Salzsäure in Dioxan gegeben, wobei die Innentemperatur unter 30 °C gehalten wird. Die erhaltene Lösung wird 30 Minuten lang bei Raumtemperatur gerührt.

Zwischenproduktbildung: Eine Lösung der Ausgangsverbindung in Dioxan wird tropfenweise zugegeben, wobei die Innentemperatur unter 60 °C gehalten wird. Das Gemisch wird auf 90 °C erhitzt, bis die Reaktion abgeschlossen ist, dann abgekühlt und filtriert, um das Zwischenprodukt zu erhalten.

Weitere Reaktionen: Das Zwischenprodukt wird mit Diisopropylethylamin und Isoindolinhydrochlorid in Dimethylformamid umgesetzt, wobei die Innentemperatur unter 30 °C gehalten wird. Das Gemisch wird 16 Stunden lang gerührt, dann wird Wasser zugegeben und der pH-Wert mit 6N Salzsäure auf 6,0 eingestellt.

Analyse der chemischen Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Inhibition der enzymatischen Aktivität: This compound inhibiert die enzymatische Aktivität von Poly(ADP-Ribosyl) Polymerase 1 und Poly(ADP-Ribosyl) Polymerase 2 sowie Tankyrase 1 und Tankyrase 2

PARP-Falle: This compound fängt Poly(ADP-Ribosyl) Polymerase 1 an der geschädigten DNA ein und verstärkt so die Zytotoxizität.

Analyse Chemischer Reaktionen

E7449 undergoes various chemical reactions, including:

Inhibition of Enzymatic Activity: This compound inhibits the enzymatic activity of Poly (ADP-ribose) Polymerase 1 and Poly (ADP-ribose) Polymerase 2, as well as tankyrase 1 and tankyrase 2

PARP Trapping: This compound traps Poly (ADP-ribose) Polymerase 1 onto damaged DNA, augmenting cytotoxicity.

Wnt Signaling Inhibition: This compound inhibits Wnt/β-catenin signaling in colon cancer cell lines by stabilizing axin and tankyrase proteins, resulting in β-catenin de-stabilization.

Wissenschaftliche Forschungsanwendungen

E7449 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Krebstherapie: This compound hat eine signifikante Antitumoraktivität in BRCA-defizienten Xenograften gezeigt und wurde in klinischen Studien auf seine Wirksamkeit bei der Behandlung von fortgeschrittenen soliden Tumoren untersucht

Potenzierung der Chemotherapie: This compound verstärkt die Zytotoxizität von Chemotherapie und Strahlentherapie, was ihn zu einem potenziellen Kandidaten für Kombinationstherapien macht.

Wnt-Signalhemmung:

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Inhibition der enzymatischen Aktivität von Poly(ADP-Ribosyl) Polymerase 1 und Poly(ADP-Ribosyl) Polymerase 2 sowie Tankyrase 1 und Tankyrase 2. Diese Inhibition beeinträchtigt die DNA-Schadensreparatur und fängt Poly(ADP-Ribosyl) Polymerase 1 an der geschädigten DNA ein, wodurch die Zytotoxizität verstärkt wird. Darüber hinaus inhibiert this compound die Wnt/β-Catenin-Signalgebung, indem es Axin und Tankyrase-Proteine stabilisiert, was zu einer Destabilisierung von β-Catenin führt .

Vergleich Mit ähnlichen Verbindungen

E7449 wird mit anderen Poly(ADP-Ribosyl) Polymerase-Inhibitoren wie Olaparib und Niraparib verglichen. Während diese Inhibitoren auch Poly(ADP-Ribosyl) Polymerase 1 und Poly(ADP-Ribosyl) Polymerase 2 angreifen, inhibiert this compound einzigartig Tankyrase 1 und Tankyrase 2, was es effektiv macht, die Wnt/β-Catenin-Signalgebung zu hemmen . Diese doppelte Inhibition hebt this compound von anderen Poly(ADP-Ribosyl) Polymerase-Inhibitoren ab und bietet zusätzliche therapeutische Vorteile.

Ähnliche Verbindungen

- Olaparib

- Niraparib

- Talazoparib

Eigenschaften

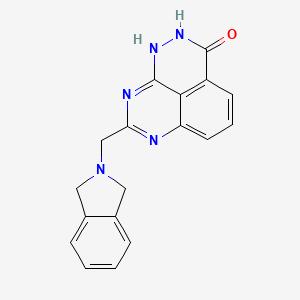

IUPAC Name |

11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2,(H,22,24)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFSBHQQXIAQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1CC3=NC4=NNC(=O)C5=C4C(=CC=C5)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140964-99-3 | |

| Record name | E-7449 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140964993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2X-121 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2X-121 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X5A2QIA7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.